molecular formula C20H10Cl2N2O2S B11640805 2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one

2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one

Cat. No.: B11640805
M. Wt: 413.3 g/mol
InChI Key: WTFFRDJLKHXGNU-VCHYOVAHSA-N
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Description

“2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one” is a complex organic compound that belongs to the class of thiazolobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one” typically involves multi-step organic reactions. The starting materials often include substituted furans, thiazoles, and benzimidazoles. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound “2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one” can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound may be explored for its potential therapeutic applications. It could be a candidate for drug development, targeting specific diseases or conditions based on its biological activity.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, and modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiazolobenzimidazoles with different substituents. Examples include:

Uniqueness

The uniqueness of “this compound” lies in its specific structure and the presence of unique functional groups. These features may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H10Cl2N2O2S

Molecular Weight

413.3 g/mol

IUPAC Name

(2E)-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H10Cl2N2O2S/c21-13-7-5-11(9-14(13)22)17-8-6-12(26-17)10-18-19(25)24-16-4-2-1-3-15(16)23-20(24)27-18/h1-10H/b18-10+

InChI Key

WTFFRDJLKHXGNU-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)S3

Origin of Product

United States

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